N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide
Description
N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 3-cyanothiolane ring and a 5-methylthiophen-2-yl group. The cyanothiolane moiety may confer unique electronic and steric properties, while the methylthiophenyl group is commonly associated with biological activity in pharmaceuticals, such as kinase inhibition or antimicrobial effects. Butanamide derivatives are widely studied due to their versatility in drug design, polymer synthesis, and bioadhesive formulations .
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(5-methylthiophen-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-11-5-6-12(19-11)3-2-4-13(17)16-14(9-15)7-8-18-10-14/h5-6H,2-4,7-8,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPZSBRSLKEVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCCC(=O)NC2(CCSC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogous butanamide derivatives from the literature, focusing on structural motifs, synthesis pathways, and applications.
Substituent Variations and Physicochemical Properties
- Sulfamoyl- and Oxotetrahydrofuran-Substituted Butanamides (Compounds 5a–5d, ): These derivatives feature a sulfamoylphenyl group linked to a 2-oxotetrahydrofuran-3-yl substituent. For example, (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) has a molecular weight of 327.4 g/mol and a melting point of 180–182°C. The oxotetrahydrofuran ring introduces chirality, as evidenced by specific optical rotations ([α]D = +4.5° to +6.4°).
- N-(2-Aminoethyl)-4-(4-(Hydroxymethyl)-2-Methoxy-5-Nitrosophenoxy)butanamide (NB, ): This compound is part of a bioadhesive formulation with methacrylated gelatin (GelMA). The hydroxymethyl and nitroso groups enable photopolymerization, critical for tissue engineering. The target compound lacks such reactive groups, suggesting divergent applications (e.g., small-molecule therapeutics vs. biomaterials) .
N-(4-(5-Chloropyridin-3-YL)Phenyl)-2-(2-(Cyclopropanesulfonamido)Pyrimidin-4-YL)Butanamide ():
Patented as a CTPS1 inhibitor, this derivative includes a chloropyridinyl and cyclopropanesulfonamido group. The sulfonamide enhances binding to enzyme active sites, while the chloropyridine improves metabolic stability. The target compound’s methylthiophenyl group may similarly modulate pharmacokinetics but via π-π interactions rather than hydrogen bonding .
Data Tables: Key Comparisons
Research Findings and Trends
- Substituent-Driven Activity: Polar groups (e.g., sulfamoyl, oxotetrahydrofuran) enhance solubility and chiral resolution, whereas aromatic/heterocyclic groups (thiophene, pyridine) improve target engagement in biological systems .
- Synthetic Flexibility: Butanamide derivatives are accessible via modular acylation reactions, enabling rapid diversification for structure-activity relationship (SAR) studies .
- Application Specificity: Functional group selection dictates application scope, from bioadhesives (reactive nitroso groups) to therapeutics (enzyme-inhibiting sulfonamides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
